Cas no 322-06-5 (4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione)

4,4,4-Trifluoro-2-methyl-1-phenylbutane-1,3-dione is a fluorinated β-diketone compound characterized by its trifluoromethyl and phenyl substituents. This structure imparts unique reactivity and stability, making it valuable in synthetic chemistry, particularly as a chelating ligand or intermediate in organofluorine synthesis. The presence of the trifluoromethyl group enhances its electron-withdrawing properties, facilitating applications in coordination chemistry and catalysis. Its crystalline form ensures consistent purity, while the methyl substitution at the β-position influences steric and electronic effects. The compound is commonly utilized in the preparation of metal complexes and fluorinated heterocycles, offering precise control in reactions requiring selective fluorination or stabilization of reactive intermediates.
4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione structure
322-06-5 structure
Product Name:4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione
CAS No:322-06-5
MF:C11H9F3O2
MW:230.183173894882
MDL:MFCD04969830
CID:316182
PubChem ID:238429
Update Time:2025-05-20

4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • 1,3-Butanedione,4,4,4-trifluoro-2-methyl-1-phenyl-
    • 4,4,4-TRIFLUORO-2-METHYL-1-PHENYL-BUTANE-1,3-DIONE
    • 4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione
    • 2-methyl-1-phenyl-4,4,4-trifluorobutane-1,3-dione
    • 4,4,4-Trifluor-2-methyl-1-phenyl-butan-1,3-dion
    • AC1L60YW
    • AC1Q5ERG
    • CHEMBL1092567
    • CTK4G8378
    • NSC42773
    • SBB022071
    • SureCN3648188
    • AKOS000310251
    • A923636
    • DTXSID10285780
    • MOOYLYCPAWODGB-UHFFFAOYSA-N
    • CS-0240665
    • NSC-42773
    • EN300-229556
    • 322-06-5
    • SCHEMBL3648188
    • MDL: MFCD04969830
    • Inchi: 1S/C11H9F3O2/c1-7(10(16)11(12,13)14)9(15)8-5-3-2-4-6-8/h2-7H,1H3
    • InChI Key: MOOYLYCPAWODGB-UHFFFAOYSA-N
    • SMILES: FC(C(C(C)C(C1C=CC=CC=1)=O)=O)(F)F

Computed Properties

  • Exact Mass: 230.05547
  • Monoisotopic Mass: 230.055
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 34.1Ų

Experimental Properties

  • Density: 1.248
  • Boiling Point: 255.6°Cat760mmHg
  • Flash Point: 88.2°C
  • Refractive Index: 1.461
  • PSA: 34.14
  • LogP: 2.63680

4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione Security Information

  • Storage Condition:(BD319810)

4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM313997-1g
4,4,4-Trifluoro-2-methyl-1-phenylbutane-1,3-dione
322-06-5 95%
1g
$513 2021-08-18
Fluorochem
025840-1g
4,4,4-Trifluoro-2-methyl-1-phenyl-butane-1,3-dione
322-06-5
1g
£144.00 2022-03-01
Fluorochem
025840-5g
4,4,4-Trifluoro-2-methyl-1-phenyl-butane-1,3-dione
322-06-5
5g
£391.00 2022-03-01
Chemenu
CM313997-1g
4,4,4-Trifluoro-2-methyl-1-phenylbutane-1,3-dione
322-06-5 95%
1g
$513 2023-02-02
Enamine
EN300-229556-0.05g
4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione
322-06-5 90%
0.05g
$44.0 2024-06-20
Enamine
EN300-229556-0.1g
4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione
322-06-5 90%
0.1g
$66.0 2024-06-20
Enamine
EN300-229556-0.25g
4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione
322-06-5 90%
0.25g
$94.0 2024-06-20
Enamine
EN300-229556-0.5g
4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione
322-06-5 90%
0.5g
$148.0 2024-06-20
Enamine
EN300-229556-1.0g
4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione
322-06-5 90%
1.0g
$190.0 2024-06-20
Enamine
EN300-229556-2.5g
4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione
322-06-5 90%
2.5g
$314.0 2024-06-20

4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:322-06-5)4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione
Order Number:A923636
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:37
Price ($):559.0
Email:sales@amadischem.com

4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione Related Literature

Additional information on 4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione

Professional Introduction to 4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione (CAS No. 322-06-5)

4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione, with the CAS number 322-06-5, is a fluorinated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of β-diketones, which are known for their versatile reactivity and utility in synthetic chemistry. The presence of multiple fluorine atoms in its structure imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules.

The molecular structure of 4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione consists of a phenyl group attached to a butane chain with three fluorine atoms substituting at the 4-position. This arrangement creates a molecule with both electron-withdrawing and electron-donating effects, which can influence its reactivity in various chemical transformations. The compound's stability under different conditions and its ability to participate in multiple reactions make it a promising candidate for further exploration in medicinal chemistry.

In recent years, there has been growing interest in fluorinated compounds due to their enhanced metabolic stability and bioavailability compared to their non-fluorinated counterparts. 4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione is no exception and has been studied for its potential applications in the development of new pharmaceuticals. Its unique structural features allow it to serve as a building block for more complex molecules, including those with therapeutic properties.

One of the most compelling aspects of this compound is its role in the synthesis of bioactive molecules. Researchers have leveraged its reactivity to develop novel heterocyclic compounds that exhibit various biological activities. For instance, studies have shown that derivatives of 4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione can act as intermediates in the preparation of compounds with anti-inflammatory and antimicrobial properties. These findings highlight the compound's potential as a starting material for drug discovery programs.

The use of computational methods has also been instrumental in understanding the behavior of 4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione. Advanced computational techniques allow researchers to predict its reactivity and optimize synthetic routes with greater precision. This approach has led to more efficient synthesis methods and has opened up new possibilities for incorporating this compound into larger molecular frameworks.

In addition to its pharmaceutical applications, 4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione has found utility in materials science. Its ability to form stable complexes with other molecules makes it a valuable component in the development of advanced materials. For example, researchers have explored its use in creating novel polymers and coatings that exhibit enhanced durability and chemical resistance. These applications underscore the compound's versatility beyond traditional pharmaceutical uses.

The synthesis of 4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione itself is a testament to the progress made in synthetic organic chemistry. Modern synthetic strategies have enabled the efficient production of this compound on both laboratory and industrial scales. Techniques such as catalytic hydrogenation and fluorination reactions have been refined to produce high-purity samples suitable for further research and development.

The future prospects for 4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione are promising as research continues to uncover new applications and improve synthetic methodologies. The growing demand for fluorinated compounds in pharmaceuticals and materials science ensures that this molecule will remain a subject of interest for years to come. As our understanding of its properties expands, so too will its potential contributions to science and industry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:322-06-5)4,4,4-trifluoro-2-methyl-1-phenylbutane-1,3-dione
A923636
Purity:99%
Quantity:5g
Price ($):559.0
Email